molecular formula C14H17N B13857806 N,N-dimethyl-1-(1-naphthyl)ethylamine

N,N-dimethyl-1-(1-naphthyl)ethylamine

Cat. No.: B13857806
M. Wt: 199.29 g/mol
InChI Key: AXRXYILTIWBHEP-UHFFFAOYSA-N
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Description

(1R)-N,N-Dimethyl-1-naphthalen-1-ylethanamine is a chiral amine compound with a naphthalene ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a naphthalene ring attached to an ethylamine moiety, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-N,N-dimethyl-1-naphthalen-1-ylethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-naphthaldehyde.

    Reductive Amination: 1-naphthaldehyde is subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of (1R)-N,N-dimethyl-1-naphthalen-1-ylethanamine.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of (1R)-N,N-dimethyl-1-naphthalen-1-ylethanamine may involve large-scale reductive amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (1R)-N,N-Dimethyl-1-naphthalen-1-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed:

    Oxidation: Naphthalenone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

(1R)-N,N-Dimethyl-1-naphthalen-1-ylethanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-N,N-dimethyl-1-naphthalen-1-ylethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s chiral nature allows it to exhibit stereoselective binding to these targets, leading to distinct biological effects. The pathways involved may include modulation of neurotransmitter systems, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

    (1S)-N,N-Dimethyl-1-naphthalen-1-ylethanamine: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.

    Naphthalene Derivatives: Compounds with similar naphthalene ring structures but different substituents, such as 1-naphthylamine and 2-naphthylamine.

Uniqueness: (1R)-N,N-Dimethyl-1-naphthalen-1-ylethanamine is unique due to its specific chiral configuration and the presence of the dimethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethyl-1-naphthalen-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRXYILTIWBHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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